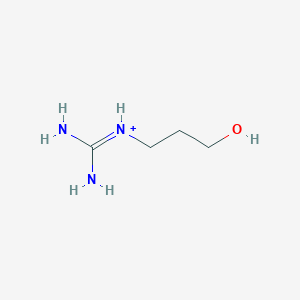
Guanidine-3-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グアニジン-3-プロパノールは、グアニジン類に属する有機化合物であり、グアニジン類は高い塩基性と水素結合を形成する能力で知られています。
準備方法
合成ルートと反応条件
グアニジン-3-プロパノールを含むグアニジンの合成は、一般的に活性化グアニジン前駆体とアミンの反応によって行われます。一般的な方法には以下が含まれます。
チオ尿素誘導体: チオ尿素誘導体は、グアニジル化剤として広く使用されています。
S-メチルイソチオ尿素: これは、アミンと反応してグアニジンを形成する効率的なグアニジル化剤です。
シアナミド: シアナミドは、誘導体化されたアミンと反応してグアニジンを生成します。
銅触媒クロスカップリング: この方法は、シアナミド、アリールボロン酸、アミンからグアニジンを形成することを促進するために、銅触媒を使用します。
工業的生産方法
グアニジンの工業的生産では、遷移金属触媒反応やポリマー担持グアニジル化など、大規模合成方法が用いられることがよくあります。 これらの方法は、コストと環境への影響を最小限に抑えながら、収率と効率を最大化するように設計されています。 .
化学反応の分析
反応の種類
グアニジン-3-プロパノールは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の添加または水素の除去を伴います。
還元: 還元反応は、水素の添加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用います。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸を生じることがありますが、還元は第一アミンを生成する可能性があります。 .
科学的研究の応用
Biochemical Applications
Guanidine-3-propanol is primarily recognized for its role as a surfactant and denaturant in biochemical research. Its applications include:
- Protein Refolding : At lower concentrations, this compound assists in the refolding of denatured proteins, restoring their enzymatic activity. This property is crucial for studies focusing on protein purification and characterization .
- RNA Extraction : It acts as a robust denaturant during RNA isolation, disrupting cellular structures and inhibiting RNA enzymes to ensure the integrity of extracted RNA .
- Cellular Studies : The compound has been utilized in various cellular assays, including incubating device chips to release specific antigens and studying protein carbonylation through its role in the 2,4-dinitrophenylhydrazine solution .
Pharmaceutical Research
Recent studies have highlighted this compound's potential as an antimicrobial agent. Its derivatives have shown efficacy against both antibiotic-resistant and non-resistant bacterial strains. Notably:
- Antimicrobial Activity : Compounds derived from guanidine moieties exhibit broad-spectrum antimicrobial properties. For instance, labdan-8,13(R)-epoxy-15-oyl guanidine demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Synergistic Effects : Guanidine derivatives have been shown to enhance the efficacy of existing antibiotics when used in combination therapies, thereby reducing the likelihood of resistance development .
Cancer Research
This compound has also been investigated for its anticancer properties:
- Cytotoxicity in Glioma Cells : Poly-guanidine compounds exhibit high cytotoxicity against glioma cell cultures. In vitro studies indicate that these compounds can induce significant growth inhibition in patient-derived glioma cell lines, suggesting their potential as therapeutic agents for treating aggressive brain tumors .
- Mechanism of Action : The mechanism involves targeting aberrant glycosylation patterns commonly found in cancer cells, allowing for selective toxicity while sparing normal cells .
Organocatalysis
Guanidine derivatives serve as effective organocatalysts in organic synthesis:
- Catalytic Utility : Modified guanidines have been explored as chiral auxiliaries and catalysts for various reactions, demonstrating their ability to facilitate asymmetric syntheses effectively .
Data Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Biochemical Research | Protein refolding, RNA extraction | Enhances protein activity; preserves RNA integrity |
| Pharmaceutical Research | Antimicrobial agents | Effective against resistant strains; synergistic effects with antibiotics |
| Cancer Research | Cytotoxicity against glioma cells | Significant growth inhibition observed |
| Organocatalysis | Asymmetric synthesis | Effective chiral auxiliaries |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of labdanic guanidine derivatives against various pathogens. Results indicated that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimal toxicity observed in vivo models.
Case Study 2: Cancer Cell Targeting
Research on poly-guanidine's effects on glioma cells showed rapid induction of apoptosis at low concentrations. The study compared its efficacy with standard chemotherapeutics, revealing superior growth inhibition rates.
作用機序
グアニジン-3-プロパノールの作用機序は、特定の分子標的や経路との相互作用を伴います。 例えば、塩味受容に関与する新規塩化物チャネルであるhTMC4受容体と相互作用することで、塩味応答を強化します。 . さらに、高い塩基性と水素結合を形成する能力は、さまざまな生体分子との生物学的活性と相互作用に貢献しています。 .
類似の化合物との比較
類似の化合物
グアニジン塩酸塩: タンパク質変性剤として、および重症筋無力症の治療に使用されていることが知られています。
S-メチルイソチオ尿素: 有機合成におけるグアニジル化剤として使用されています。
シアナミド: 誘導体化されたアミンと反応してグアニジンを生成します。
独自性
グアニジン-3-プロパノールは、ヒドロキシプロピル基を含む特異的な構造により、ユニークです。 この構造上の特徴は、hTMC4受容体を介した塩味増強能力など、独自の化学的および生物学的特性に貢献しています。 .
類似化合物との比較
Similar Compounds
Guanidine Hydrochloride: Known for its use as a protein denaturant and in the treatment of myasthenia gravis.
S-Methylisothiourea: Used as a guanidylating agent in organic synthesis.
Cyanamide: Reacts with derivatized amines to produce guanidines.
Uniqueness
Guanidine-3-Propanol is unique due to its specific structure, which includes a hydroxypropyl group. This structural feature contributes to its distinct chemical and biological properties, such as its ability to enhance salt taste via the hTMC4 receptor .
特性
分子式 |
C4H12N3O+ |
|---|---|
分子量 |
118.16 g/mol |
IUPAC名 |
diaminomethylidene(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C4H11N3O/c5-4(6)7-2-1-3-8/h8H,1-3H2,(H4,5,6,7)/p+1 |
InChIキー |
JDXXTKLHHZMVIO-UHFFFAOYSA-O |
正規SMILES |
C(C[NH+]=C(N)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















